molecular formula C8H4Cl2N2O6 B14463761 Methyl 2,4-dichloro-3,5-dinitrobenzoate CAS No. 67451-32-5

Methyl 2,4-dichloro-3,5-dinitrobenzoate

Cat. No.: B14463761
CAS No.: 67451-32-5
M. Wt: 295.03 g/mol
InChI Key: USJCPSDQCYIWDT-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloro-3,5-dinitrobenzoate is an organic compound with the molecular formula C8H4Cl2N2O6 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and two nitro groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-dichloro-3,5-dinitrobenzoate can be synthesized through the nitration of 2,4-dichlorobenzoic acid. The process involves heating 2,4-dichlorobenzoic acid with a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) at 140°C for 10 hours . The reaction mixture is then cooled and poured into ice-cold water to precipitate the product, which is crystallized from a benzene-petroleum ether mixture .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dichloro-3,5-dinitrobenzoate undergoes various chemical reactions, including nucleophilic substitution, reduction, and hydrolysis.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,4-dichloro-3,5-dinitrobenzoate has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-dinitrobenzoate
  • 2,4-Dichloro-3,5-dinitrobenzoic acid
  • Methyl 4-methoxy-3,5-dinitrobenzoate

Uniqueness

Methyl 2,4-dichloro-3,5-dinitrobenzoate is unique due to the presence of both chlorine and nitro groups on the benzene ring, which significantly influences its reactivity and chemical properties. The combination of these substituents makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

67451-32-5

Molecular Formula

C8H4Cl2N2O6

Molecular Weight

295.03 g/mol

IUPAC Name

methyl 2,4-dichloro-3,5-dinitrobenzoate

InChI

InChI=1S/C8H4Cl2N2O6/c1-18-8(13)3-2-4(11(14)15)6(10)7(5(3)9)12(16)17/h2H,1H3

InChI Key

USJCPSDQCYIWDT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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